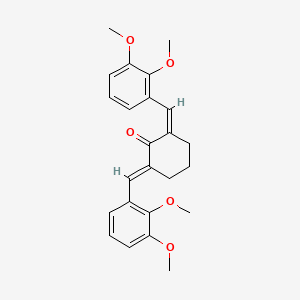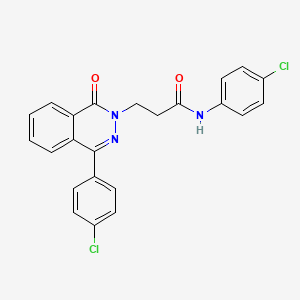![molecular formula C23H19N3 B11594656 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11594656.png)
9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines These compounds are characterized by a fused ring structure that includes both indole and quinoxaline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This can occur at the benzylic position, where nucleophilic substitution reactions can take place.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline derivatives, while reduction can yield various hydrogenated products.
科学研究应用
9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
作用机制
The mechanism of action of 9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby exerting its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
相似化合物的比较
Similar Compounds
Quinoxaline: A simpler analog with a similar fused ring structure.
Indole: Another related compound with a single indole ring.
Benzylquinoxaline: A compound with a benzyl group attached to the quinoxaline ring.
Uniqueness
9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of indole and quinoxaline moieties, along with the methyl and benzyl substitutions, makes it a versatile compound for various applications.
属性
分子式 |
C23H19N3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
9-methyl-6-[(4-methylphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H19N3/c1-15-7-10-17(11-8-15)14-26-21-12-9-16(2)13-18(21)22-23(26)25-20-6-4-3-5-19(20)24-22/h3-13H,14H2,1-2H3 |
InChI 键 |
OKSMKUMMKMXIDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11594573.png)

![4-(hexyloxy)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B11594578.png)
![(5Z)-3-cyclohexyl-5-[(2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594582.png)
![2-[(5Z)-5-(naphthalen-1-ylmethylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11594585.png)
![methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B11594605.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11594609.png)

![(2E)-2-[4-(dimethylamino)benzylidene]-6,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B11594628.png)
![11-[2-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11594635.png)
![3-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11594644.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide](/img/structure/B11594645.png)
![methyl (4Z)-1-(2-chlorophenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11594652.png)
![3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11594663.png)
